5-[4-(3-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Description
5-[4-(3-Ethoxybenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound that features a combination of piperazine, furan, and nitroaniline moieties
Properties
IUPAC Name |
(3-ethoxyphenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-2-32-20-6-3-5-18(15-20)24(29)27-12-10-26(11-13-27)19-8-9-23(28(30)31)22(16-19)25-17-21-7-4-14-33-21/h3-9,14-16,25H,2,10-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFQYEJGVFIPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-ethoxybenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-ethoxybenzoyl chloride with piperazine to form 4-(3-ethoxybenzoyl)piperazine.
Coupling with Nitroaniline: The next step involves coupling the piperazine derivative with 2-nitroaniline under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Furan Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Ethoxybenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 5-[4-(3-ethoxybenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitroaniline and furan groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxybenzoyl)piperazine: Shares the piperazine and ethoxybenzoyl moieties but lacks the nitroaniline and furan groups.
2-Nitroaniline: Contains the nitroaniline moiety but lacks the piperazine and furan groups.
Furan-2-ylmethylamine: Contains the furan moiety but lacks the piperazine and nitroaniline groups.
Uniqueness
5-[4-(3-Ethoxybenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is unique due to its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in the individual components or simpler derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
